![molecular formula C16H27N5O3S B215085 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215085.png)
2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and is used in various applications, including medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol is not fully understood. However, it is known to act as a modulator of various receptors such as the serotonin receptor, dopamine receptor, and adrenergic receptor. It is also known to inhibit the reuptake of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol are diverse. This compound is known to affect various physiological processes such as mood, appetite, sleep, and cognition. It is also known to have anxiolytic, antidepressant, and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol in lab experiments are numerous. This compound is readily available, easy to synthesize, and has a high purity. It is also stable under various conditions and can be stored for a long time. However, the limitations of using this compound in lab experiments are also present. This compound is known to have low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions for the use of 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol in scientific research are numerous. This compound can be used to develop new drugs for various diseases such as depression, anxiety, and chronic pain. It can also be used to study the mechanism of action of various drugs and their effects on the human body. Additionally, this compound can be used to study the structure-activity relationship of various drugs and develop new drugs with improved efficacy and safety.
Conclusion:
In conclusion, 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol is a unique compound that is widely used in scientific research. This compound is known for its diverse properties and is used in various applications such as medicinal chemistry, drug discovery, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol have been discussed in this paper.
Synthesemethoden
The synthesis of 2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol involves the reaction of 2-(4-bromoethyl)pyridine with 3-(4-methylpiperazin-1-yl)sulfonyl-1-piperazine in the presence of a base and a solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol is widely used in scientific research due to its unique properties. This compound is used as a tool compound in medicinal chemistry and drug discovery to study the structure-activity relationship of various drugs. It is also used as a pharmacological tool to study the mechanism of action of various drugs and their effects on the human body.
Eigenschaften
Produktname |
2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol |
---|---|
Molekularformel |
C16H27N5O3S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-[4-[3-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H27N5O3S/c1-18-5-11-21(12-6-18)25(23,24)15-3-2-4-17-16(15)20-9-7-19(8-10-20)13-14-22/h2-4,22H,5-14H2,1H3 |
InChI-Schlüssel |
LPRPXPRQHDKSRX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCN(CC3)CCO |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.